Camptothecin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

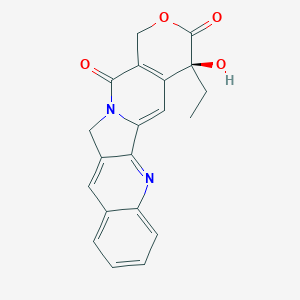

. Descubierta en 1966 por M. E. Wall y M. C. Wani, la camptotecina es conocida por sus potentes propiedades anticancerígenas, principalmente debido a su capacidad para inhibir la enzima ADN topoisomerasa I . Este compuesto ha mostrado una actividad significativa contra varios tipos de cáncer, incluidos los cánceres de mama, ovario, colon, pulmón y estómago .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La camptotecina se puede sintetizar a través de varios métodos, incluida la síntesis total y la semisíntesis. Una ruta sintética común implica la ciclación de una molécula precursora para formar la estructura de anillo pentacíclico característica de la camptotecina . Las condiciones de reacción generalmente requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar el proceso de ciclación .

Métodos de Producción Industrial: La producción industrial de camptotecina a menudo se basa en técnicas de cultivo de tejidos vegetales para cultivar Camptotheca acuminata u otras plantas productoras de camptotecina . Se emplean técnicas como el cultivo de suspensión celular, el cultivo de raíces peludas y el cultivo de raíces adventicias para aumentar el rendimiento de la camptotecina . Además, se han explorado enfoques biotecnológicos, incluida la manipulación genética y el uso de hongos endófitos, para aumentar la eficiencia de producción .

Análisis De Reacciones Químicas

Hydrolysis and Reduction Reactions

CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).

Reaction Scheme:

- Hydrolysis :

- Reduction :

- Re-lactonization :

Key Data:

| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (1M) | H₂O | 85 |

| Hydrogenation | Pd/C (10% wt) | EtOH | 92 |

| Acidification | HCl (0.5M) | H₂O | 95 |

Enzymatic Oxidation

Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):

Enzymatic Modifications:

- CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .

- CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .

Performance Data:

| Enzyme | Conversion Rate (%) | Regioselectivity |

|---|---|---|

| CPT10H | 67 | 10-position |

| CPT11H | 61 | 11-position |

Esterification and Click Chemistry

- CPT-Azide Synthesis :

- Polymer Conjugation :

7-Position Functionalization

- Acylation :

Stability Outcomes:

| Modification Type | Lactone Retention (%) | Water Solubility (mg/mL) |

|---|---|---|

| CPT-azide | 98 | 0.15 |

| P(EAMO)-g-CPT | 100 | 12.4 |

Lactone-Carboxylate Equilibrium

CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):

Stability Factors:

- pH 5.0 : >90% lactone.

- pH 7.4 : <10% lactone (predominantly carboxylate).

- Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).

Key Enzymes:

- Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.

- Cytochrome P450s : Catalyze late-stage oxidations.

Electrochemical Behavior

CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):

Aplicaciones Científicas De Investigación

La camptotecina tiene una amplia gama de aplicaciones de investigación científica:

Química: La camptotecina sirve como compuesto principal para el desarrollo de nuevos agentes anticancerígenos.

Medicina: Clínicamente, la camptotecina y sus derivados se utilizan en la quimioterapia del cáncer. Estos medicamentos se utilizan para tratar varios tipos de cáncer, incluidos los cánceres colorrectales, de ovario y de pulmón.

Mecanismo De Acción

La camptotecina ejerce sus efectos uniéndose al complejo ADN topoisomerasa I-ADN, formando un complejo ternario que estabiliza la interacción enzima-ADN . Esta estabilización evita la religadura de las hebras de ADN, lo que lleva a la acumulación de roturas de ADN . El daño al ADN resultante desencadena la apoptosis, o muerte celular programada, en las células cancerosas . La interacción crítica involucra al grupo hidroxilo en la posición 20 de la camptotecina, que forma enlaces de hidrógeno con aminoácidos específicos en la enzima topoisomerasa I .

Comparación Con Compuestos Similares

La camptotecina es única entre los inhibidores de la topoisomerasa I debido a su estructura de anillo pentacíclico plana e interacciones de unión específicas . Compuestos similares incluyen:

Irinotecán: Otro derivado utilizado principalmente para el cáncer colorrectal.

Belotecán: Un análogo de la camptotecina utilizado en el tratamiento de cáncer de pulmón de células pequeñas.

Trastuzumab Deruxtecan: Un conjugado de camptotecina utilizado para el cáncer de mama HER2 positivo.

Estos compuestos comparten la estructura central de la camptotecina, pero se han modificado para mejorar la solubilidad, la estabilidad y la eficacia terapéutica .

Propiedades

Número CAS |

251316-95-7 |

|---|---|

Fórmula molecular |

C32H39N3O10 |

Peso molecular |

625.7 g/mol |

Nombre IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |

Clave InChI |

PPJJNRMPWUVGHL-MHZLTWQESA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

SMILES isomérico |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

SMILES canónico |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

melting_point |

275-277 °C |

Key on ui other cas no. |

7689-03-4 |

Pictogramas |

Acute Toxic |

Sinónimos |

camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.